molecular formula C12H15NO2S B12616338 4-(1,4-Thiazepan-4-yl)benzoic acid CAS No. 918129-40-5

4-(1,4-Thiazepan-4-yl)benzoic acid

Cat. No.: B12616338
CAS No.: 918129-40-5
M. Wt: 237.32 g/mol
InChI Key: XYNORAQMCQGOIR-UHFFFAOYSA-N
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Description

4-(1,4-Thiazepan-4-yl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₅NO₂S. It consists of a benzoic acid moiety attached to a thiazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Thiazepan-4-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,4-thiazepane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Thiazepan-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,4-Thiazepan-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,4-Thiazepan-4-yl)benzoic acid involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a thiazepane ring.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another similar compound with a triazole ring.

Uniqueness

4-(1,4-Thiazepan-4-yl)benzoic acid is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to its triazole-containing counterparts. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

918129-40-5

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

4-(1,4-thiazepan-4-yl)benzoic acid

InChI

InChI=1S/C12H15NO2S/c14-12(15)10-2-4-11(5-3-10)13-6-1-8-16-9-7-13/h2-5H,1,6-9H2,(H,14,15)

InChI Key

XYNORAQMCQGOIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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